2-(2,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2-(2,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent.
Introduction of Substituents: The 2,5-dimethylphenyl and 4-fluorobenzyl groups are introduced through substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.
Oxidation: The final step may involve oxidation to introduce the 1,1-dioxide functionality, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the dioxide to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Benzothiadiazine derivatives are studied for their potential as catalysts in organic reactions.
Material Science: These compounds may be used in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Some benzothiadiazine derivatives are known to inhibit specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds may exhibit antimicrobial properties, useful in developing new antibiotics.
Medicine
Therapeutic Agents: Due to their biological activity, these compounds are investigated for their potential as therapeutic agents in treating various diseases.
Industry
Agriculture: Some derivatives may be used as agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, altering their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A well-known benzothiadiazine derivative used as a diuretic.
Hydrochlorothiazide: Another diuretic with a similar structure but different substituents.
Uniqueness
2-(2,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzothiadiazine derivatives.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-7-8-16(2)20(13-15)25-22(26)24(14-17-9-11-18(23)12-10-17)19-5-3-4-6-21(19)29(25,27)28/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIKAWHZJEOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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